molecular formula C8H6MnNO6S2 B606765 CORM-401 CAS No. 1001015-18-4

CORM-401

Cat. No.: B606765
CAS No.: 1001015-18-4
M. Wt: 331.195
InChI Key: PBEOVQBORDYRJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CORM-401 is an oxidant-sensitive CO-releasing molecule. this compound is more effective than other CO-RMs under H2O2-induced oxidative stress conditions. This compound released up to three CO/mole of compound depending on the concentration of the acceptor myoglobin. Oxidants such as H2O2, tert-butyl hydroperoxide or hypochlorous acid increased the CO liberated by this compound. This compound also relaxed pre-contracted aortic rings and vasorelaxation was enhanced in combination with H2O2.

Scientific Research Applications

Antimicrobial Potential

CORM-401, a novel manganese CO-releasing molecule, exhibits broad-spectrum antimicrobial potential. It inhibits the growth of Escherichia coli and several antibiotic-resistant pathogens. This compound acts in an uncoupler-like manner, disrupting cytoplasmic ion balance and triggering multiple effects like osmotic stress and futile respiration, without inhibiting respiration as initially expected for a CO delivery vehicle (Wareham et al., 2017).

Effects on CO-Sensitive Model Systems

In studies comparing CORM-2, CORM-3, and this compound, this compound showed continuous CO release over a prolonged period and did not interfere with oxygen measurement in biological test systems. Its use in cytochrome P450 enzyme activity studies and its impact on the respiratory chain were found to be more reliable for CO-specific results (Stucki et al., 2020).

Inhibition of PMN Migratory Potential

This compound has been shown to suppress the migratory potential of polymorphonuclear leukocytes (PMNs) by modulating F-actin dynamics and signaling pathways. This effect is significant in the context of inflammation, as it reduces PMN recruitment to affected organs (Inoue et al., 2017).

Modulation of Xenobiotic Metabolism

Research indicates that this compound modulates phase I metabolism of xenobiotics by inhibiting cytochrome P450-dependent monooxygenase activity. This finding is crucial for drug development, emphasizing the need to consider interactions of CORMs with xenobiotic metabolism (Walter et al., 2019).

Suppression of NO Production in Macrophages

This compound influences the generation of nitric oxide (NO) in murine macrophage cells activated with lipopolysaccharide. It suppresses NO production by inhibiting inducible nitric oxide synthase at both mRNA and protein levels. This modulation might be useful in therapies for periodontal disease (Choi et al., 2022).

Vascular and Angiogenic Activities

This compound exhibits vascular and pro-angiogenic properties. It releases multiple CO molecules and shows enhanced vasodilation in combination with oxidants. These properties highlight its potential in treating inflammatory and oxidative stress-mediated pathologies (Fayad-Kobeissi et al., 2016).

Ischemia Reperfusion Injury Reduction

This compound has shown effectiveness in reducing ischemia reperfusion injury in renal allografts from donation after circulatory death in a porcine model. It demonstrates anti-inflammatory actions by suppressing Toll-like receptors and provides renal protection after cold storage of kidneys (Bhattacharjee et al., 2018).

Properties

CAS No.

1001015-18-4

Molecular Formula

C8H6MnNO6S2

Molecular Weight

331.195

IUPAC Name

Manganate(1-​)​, tetracarbonyl[N-​(dithiocarboxy-​κS,​κS')​-​N-​methylglycinato(2-​)​]​-​, hydrogen (1:1)​, (OC-​6-​22)​-

InChI

InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/q;4*+1;-3/p-1

InChI Key

PBEOVQBORDYRJY-UHFFFAOYSA-M

SMILES

OC(CN(C)C1=S=[Mn-4]([C+]=O)([C+]=O)([C+]=O)([C+]=O)S1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CORM-401;  CORM 401;  CORM401.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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